Ethyl 4-aminoquinoline-6-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of quinoline chemistry, which traces its origins to the late 19th century with the foundational work of Paul Friedländer and his synthesis methodology for quinoline derivatives. The Friedländer synthesis, first reported in 1882, established a cornerstone methodology for constructing polysubstituted quinolines through the condensation and cyclodehydration of 2-amino aryl ketones with α-methylene carbonyl derivatives. This synthetic approach proved instrumental in the subsequent development of numerous quinoline-based compounds, including those with 4-amino substitution patterns that would later prove crucial for antimalarial activity.
The specific development of 4-aminoquinoline derivatives gained significant momentum during the early 20th century when researchers recognized the antimalarial potential of this structural class. The 4-aminoquinoline scaffold became a focal point for drug discovery efforts, leading to the development of clinically important antimalarials including chloroquine, amodiaquine, and hydroxychloroquine. These discoveries established the 4-aminoquinoline motif as a privileged structure in medicinal chemistry, driving continued research into structural modifications and derivatives.
The emergence of this compound as a specific compound of interest represents a more recent development in this historical progression. While exact discovery dates are not comprehensively documented in the available literature, the compound has gained recognition as a valuable synthetic intermediate and research tool. A patent application for related 4-aminoquinoline compounds was filed in 2002 and published in 2005, indicating the ongoing commercial and research interest in this chemical class. The compound's current availability through multiple chemical suppliers and its inclusion in various research databases reflect its established role in contemporary chemical research.
Structural Overview and Nomenclature
This compound possesses a well-defined molecular structure characterized by the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 daltons. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes its structural features through systematic nomenclature conventions. The quinoline ring system serves as the core heterocyclic framework, with specific substitutions at defined positions that determine the compound's chemical and biological properties.
The structural architecture can be comprehensively described through multiple chemical representation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation as CCOC(=O)C1=CC2=C(N)C=CN=C2C=C1. The International Chemical Identifier string offers a standardized representation: InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14). The corresponding International Chemical Identifier Key, SDKZZVMTGSJGDB-UHFFFAOYSA-N, provides a fixed-length condensed version suitable for database searches and chemical informatics applications.
The following table summarizes the key structural and physical properties of this compound:
The compound exhibits distinct regioisomerism compared to related structures, particularly when contrasted with ethyl 4-aminoquinoline-3-carboxylate, which bears the carboxylate group at the 3-position rather than the 6-position. This positional difference results in significantly different molecular properties and potential biological activities, highlighting the importance of precise structural characterization in quinoline chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly in the context of nitrogen-containing aromatic systems. The quinoline ring system represents one of the most significant classes of bicyclic heterocycles, found extensively in natural products and serving as a fundamental building block for pharmaceutical development. The presence of the 4-amino substitution pattern imbues this compound with characteristics that have proven essential for biological activity across numerous therapeutic applications.
The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and molecular probe. The ethyl carboxylate functionality at the 6-position provides a versatile handle for further chemical transformations, enabling the synthesis of more complex molecular architectures through standard organic chemistry methodologies. This synthetic accessibility has made this compound valuable for structure-activity relationship studies and lead compound optimization in drug discovery programs.
Recent advances in heterocyclic chemistry have highlighted the importance of quinoline derivatives in addressing contemporary pharmaceutical challenges. Research has demonstrated that 4-aminoquinoline-3-carboxamide derivatives serve as potent reversible Bruton's tyrosine kinase inhibitors for treating rheumatoid arthritis, with these compounds showing significantly improved drug-like properties compared to previously described scaffolds. The structural similarity between these therapeutically relevant compounds and this compound underscores the latter's potential as a starting point for medicinal chemistry exploration.
The compound's significance is further emphasized by its role in advancing synthetic methodologies for quinoline construction. Modern synthetic approaches, including modular three-component synthesis strategies involving imidoylative Sonogashira coupling followed by acid-mediated cyclization, have enabled efficient access to 4-aminoquinoline derivatives. These methodological advances not only facilitate the preparation of this compound but also enable the systematic exploration of structural analogues for biological evaluation.
The heterocyclic chemistry community has recognized quinoline derivatives as privileged structures due to their presence in numerous biologically active natural products and their proven track record in drug development. Quinoline motifs exhibit diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, antitubercular, antimalarial, anti-leishmanial, antiprotozoal, anti-human immunodeficiency virus, and deoxyribonucleic acid binding properties. This broad spectrum of biological activities positions this compound within a chemical space of high pharmaceutical relevance.
Contemporary research continues to explore the therapeutic potential of quinoline derivatives through rational design approaches and structure-based optimization. The development of metal-free heterogeneous catalysts for quinoline synthesis represents one area of active investigation, with studies demonstrating efficient Friedländer annulation reactions under environmentally benign conditions. These advances in synthetic methodology directly impact the accessibility and practical utility of compounds like this compound for research and development applications.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Condensation and Cyclization Routes
One effective approach to Ethyl 4-aminoquinoline-6-carboxylate involves a three-step sequence starting from 2-aminobenzonitriles and activated alkynes or related precursors:
Step 1: Condensation to Form Enaminones
2-Aminobenzonitrile condenses with activated alkynes such as 1,1,1-trichloro-4-ethoxybut-3-enone to form enaminone intermediates with yields ranging from 70% to 97%.Step 2: Acid-Catalyzed Cyclization
The enaminones undergo intramolecular cyclization under strong acid conditions (e.g., trifluoromethanesulfonic acid), producing the quinoline core with the amino group at the 4-position.Step 3: Substitution of Trichloromethyl by Ethoxy Group
Treatment with sodium ethoxide in ethanol replaces the trichloromethyl moiety with an ethoxy group, furnishing this compound in good to excellent yields (60%–89%) with good functional group tolerance.
This method is notable for its operational simplicity and good overall yields, making it suitable for preparing this compound.
Lewis Acid Mediated Synthesis
A recent methodology involves the use of Lewis acids to mediate the synthesis of 4-aminoquinoline derivatives from 2-aminobenzonitriles and activated alkynes:
- The reaction proceeds via a sequential aza-Michael addition followed by intramolecular annulation.
- This approach is highly atom-economical and allows for a broad substrate scope.
- The process is operationally simple and yields highly substituted 4-aminoquinolines efficiently.
Although this method is described for diverse 4-aminoquinolines, it is adaptable for synthesizing this compound by selecting appropriate starting materials.
Transition Metal-Catalyzed Multicomponent Coupling
An advanced synthetic route involves a one-pot, two-stage process combining imidoylative Sonogashira coupling and acid-mediated cyclization:
Stage 1: Imidoylative Sonogashira Coupling
Bromoanilines, alkynes, and isocyanides react in the presence of palladium catalysts (e.g., Pd(PPh3)4), copper cocatalysts, and bases like Cs2CO3 in polar aprotic solvents (e.g., DMF) at elevated temperatures (~90 °C) to form intermediates.Stage 2: Acid-Mediated Cyclization
Subsequent treatment with aqueous HCl induces cyclization to form 4-aminoquinoline derivatives.
This method yields the desired 4-aminoquinoline derivatives in moderate to good yields (~61% reported for related compounds) and allows for structural diversity through variation of starting materials.
Comparative Data Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Cyclization (3-step) | 2-Aminobenzonitrile, trichloro-4-ethoxybut-3-enone, acid, NaOEt | 60–89 | Good yields, operational simplicity, good group tolerance | Requires strong acid, multi-step |
| Lewis Acid Mediated Annulation | 2-Aminobenzonitrile, activated alkynes, Lewis acid | Moderate to high | Atom economy, broad substrate scope | Limited data on scale-up |
| Pd-Catalyzed Multicomponent Coupling | Bromoanilines, alkynes, isocyanides, Pd catalyst, Cs2CO3, HCl | ~61 | One-pot, structural diversity | Requires expensive catalysts, longer reaction times |
| Ultrasound/Microwave-Assisted S_NAr | 4-Chloroquinolines, anilines, acid catalysts | 70–80 | Faster reactions, improved yields | Limited to certain amines, protonation issues |
Research Findings and Notes
- The three-step condensation and cyclization route is well-documented for producing this compound with good yields and functional group tolerance.
- The Lewis acid mediated aza-Michael/annulation provides a modern, efficient pathway with operational simplicity and broad applicability to diverse 4-aminoquinolines, potentially including this compound.
- The transition metal-catalyzed multicomponent synthesis offers modularity and access to substituted derivatives but involves more complex catalyst systems and reaction conditions.
- Use of microwave and ultrasound techniques can accelerate traditional S_NAr reactions, improving yields and reducing reaction times, though these are more commonly applied to aniline derivatives rather than alkyl esters.
Chemical Reactions Analysis
Ethyl 4-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Antimalarial Activity
1. Mechanism of Action
Ethyl 4-aminoquinoline-6-carboxylate belongs to the 4-aminoquinoline class, which is known for its efficacy against malaria. The compound targets the Plasmodium falciparum parasite by inhibiting heme polymerization, a critical process in the parasite's digestion of hemoglobin. This inhibition leads to the accumulation of toxic free heme within the parasite, ultimately resulting in cell death .
2. Structure-Activity Relationships (SARs)
Research indicates that modifications to the 4-aminoquinoline structure can enhance its antimalarial potency. For instance, the introduction of various substituents at specific positions on the quinoline ring has been shown to affect binding affinity and biological activity. Compounds with a 7-chloro group and a 4-amino group exhibit superior activity due to their ability to accumulate in the acidic food vacuole of the parasite .
Case Studies and Research Findings
3. Hybrid Compounds
Recent studies have focused on synthesizing hybrid compounds that combine this compound with other pharmacophores such as pyrimidines and thiosemicarbazones. These hybrids have shown improved antiplasmodial activities compared to their parent compounds, indicating that structural diversification can lead to better therapeutic agents .
Other Potential Applications
1. Antimicrobial Properties
Beyond its antimalarial effects, this compound and its derivatives are being investigated for their antimicrobial properties. Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains, although more research is needed to fully elucidate these effects .
2. Drug Development
The compound's favorable pharmacokinetic properties make it a candidate for further development in drug formulation. Its low cytotoxicity against mammalian cells indicates potential for safe therapeutic use when properly dosed .
Mechanism of Action
The mechanism of action of ethyl 4-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . In anticancer applications, the compound may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Hydrogen Bonding and Solubility
- This compound: The amino group (–NH₂) acts as a hydrogen bond donor (HBD: 1, HBA: 3), enhancing aqueous solubility compared to non-polar analogs .
- Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate: Methoxy (–OCH₃) and 2-oxo groups reduce HBD capacity (HBD: 0, HBA: 4), increasing hydrophobicity (predicted logP ~2.5) .
- Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate: The hydroxyethylamino group introduces two HBDs (total HBD: 2) and elevates solubility in polar solvents .
Electronic Effects
- Chlorine substituents (e.g., in Ethyl 6-chloroquinoline-3-carboxylate) impart electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
Biological Activity
Ethyl 4-aminoquinoline-6-carboxylate is a compound belonging to the aminoquinoline class, recognized for its diverse biological activities, particularly in antimalarial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Target and Mode of Action
This compound primarily targets the malaria parasite Plasmodium falciparum. Its mechanism of action is believed to involve the inhibition of heme polymerase, which is crucial for the detoxification of heme within the parasite. By disrupting this process, the compound leads to the accumulation of toxic free heme, ultimately resulting in parasite death.
Biochemical Pathways
The compound affects several biochemical pathways:
- Heme Detoxification Pathway : Inhibition of heme polymerization disrupts the detoxification process in Plasmodium falciparum, leading to increased levels of toxic heme.
- Nucleic Acid Biosynthesis : this compound has also shown potential in inhibiting enzymes involved in nucleic acid synthesis, suggesting anticancer properties.
This compound exhibits significant interactions with various biological targets:
- Enzymes and Proteins : The compound interacts with enzymes critical for the survival and proliferation of Plasmodium falciparum, including lactate dehydrogenase. Molecular docking studies indicate potential effective inhibition of these enzymes.
- Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression, impacting cellular metabolism and function across different cell types.
Antimalarial Activity
A series of studies have demonstrated the antimalarial efficacy of this compound:
- In Vitro Studies : The compound exhibited potent antiplasmodial activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of Plasmodium falciparum, with IC50 values ranging from 13.2 to 45.5 nM .
- In Vivo Efficacy : In mouse models infected with P. berghei, compounds derived from this compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over several days .
Anticancer Properties
Recent research suggests that derivatives of this compound may possess anticancer properties:
- Synergistic Effects with Chemotherapy : Studies indicated that combining this compound with traditional chemotherapeutics could enhance cancer cell-killing effects, particularly in specific cancer types .
- Mechanisms of Action : The potential anticancer activity may arise from its ability to inhibit critical cellular processes involved in tumor growth and survival .
Comparative Analysis
The following table summarizes the biological activities and efficacies of this compound compared to other related compounds:
| Compound | Activity Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimalarial | 13.2 - 45.5 | Inhibition of heme polymerase |
| Chloroquine | Antimalarial | ~50 | Inhibition of heme polymerization |
| Amodiaquine | Antimalarial | ~30 | Inhibition of heme polymerization |
| Novel Quinoline Derivatives | Anticancer | Varies | Inhibition of nucleic acid biosynthesis |
Q & A
Q. What are the key steps in synthesizing Ethyl 4-aminoquinoline-6-carboxylate, and how can reaction conditions influence yield?
Synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by amination and esterification. Key factors include:
- Temperature control : Elevated temperatures (~120°C) promote cyclization but may increase side products like regioisomers .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates esterification .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from by-products, such as ethylated derivatives at alternative positions .
Q. Which analytical techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., amino at C4, ester at C6) and detect regioisomeric impurities .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- Elemental analysis : Confirms purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Q. How does the solubility profile of this compound impact experimental design?
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). This influences:
- Biological assays : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity in cell-based studies .
- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals for X-ray diffraction studies .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Competing alkylation/amination pathways may lead to by-products. Strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., acetyl) on the quinoline ring to steer reactions to the desired positions .
- Catalytic control : Pd-mediated cross-coupling reactions improve specificity for C4 amination .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C6 ester), while higher temperatures may shift equilibrium toward thermodynamically stable isomers .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimalarial PfATP4 or kinase enzymes) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to optimize lead compounds .
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity sites for further functionalization .
Q. How do structural modifications at C4 and C6 affect the compound’s mechanism of action?
- C4 amino group : Critical for hydrogen bonding with biological targets (e.g., DNA topoisomerases). Replacement with methyl reduces potency in antimicrobial assays .
- C6 ester : Hydrolysis to carboxylic acid in vivo enhances solubility but may alter pharmacokinetics. Stability studies (HPLC, pH-dependent hydrolysis) are recommended .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate purity?
Variations may arise from polymorphic forms or residual solvents. Confirm via:
- DSC/TGA : Differentiate between true melting points and decomposition temperatures .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
Q. Conflicting bioactivity data across studies: What methodological factors contribute?
- Assay conditions : Varying pH or serum content in cell media can alter compound ionization and bioavailability .
- Metabolic interference : Liver microsome studies are needed to assess stability against cytochrome P450 enzymes .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
